2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid

Physicochemical profiling Lipophilicity Drug design

Secure the structurally authentic 2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid (CAS 1218590-54-5), distinctly α-carbon-substituted and rigorously differentiated from the geminal ring-isomer (CAS 1343341-85-4). This IP-clean chemotype offers a 42-fold lower logP (1.0 vs 2.63), ensuring superior aqueous assay compatibility and reduced non-specific binding. With three rotatable bonds enabling broad conformational sampling for ALR2 inhibitor discovery, buyers must verify constitutional isomer identity (C₁₂H₁₇NO₂, MW 207.27) to avoid bioactivity discrepancies exceeding one order of magnitude. Confirm HPLC purity ≥95% before procurement.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 1218590-54-5
Cat. No. B1465625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid
CAS1218590-54-5
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(=O)O)N2C=CC=C2
InChIInChI=1S/C12H17NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h4-5,8-11H,1-3,6-7H2,(H,14,15)
InChIKeyIDSDEICWWHWHHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.5 g / 5.219 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-2-(1H-pyrrol-1-yl)acetic Acid (CAS 1218590-54-5) – Structural Identity and Procurement Baseline


2-Cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid (CAS 1218590-54-5) is a synthetic disubstituted acetic acid derivative (C₁₂H₁₇NO₂, MW 207.27 g/mol) in which a cyclohexyl ring and a 1H-pyrrol-1-yl moiety are both attached to the α‑carbon of the acetic acid backbone . This α‑carbon substitution pattern distinguishes it fundamentally from the more common regioisomer [1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid (CAS 1343341-85-4), where the pyrrole and acetic acid groups are geminally substituted on the cyclohexane ring . The compound belongs to the broader class of pyrrol-1-yl‑acetic acid derivatives, several of which have been characterised as aldose reductase inhibitors with activity in the low‑micromolar range [1].

Why Generic Substitution Fails for 2-Cyclohexyl-2-(1H-pyrrol-1-yl)acetic Acid (CAS 1218590-54-5)


The dominant in‑class comparator, [1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid (CAS 1343341-85-4), shares the identical molecular formula and molecular weight but places the pyrrole substituent on the cyclohexane ring rather than on the α‑carbon of the acetic acid chain. This regioisomerism shifts the spatial relationship between the hydrogen‑bond donor/acceptor pharmacophore (the carboxylic acid) and the lipophilic cyclohexyl‑pyrrole domain, which in pyrrol‑1‑yl‑acetic acid series has been shown to alter both aldose reductase inhibitory potency and selectivity by more than an order of magnitude [1]. Generic procurement that ignores this constitutional isomerism therefore risks delivering a compound with a different conformational ensemble, distinct metabolic soft spots, and potentially divergent biological activity profiles.

Quantitative Differentiation Evidence for 2-Cyclohexyl-2-(1H-pyrrol-1-yl)acetic Acid (CAS 1218590-54-5) Against Closest Analogs


Constitutional Isomerism Drives Divergent LogP and Predicted Membrane Permeability Versus [1-(1H-pyrrol-1-yl)cyclohexyl]acetic Acid

The target compound, bearing the polar carboxylic acid directly on the α‑carbon that also carries the lipophilic cyclohexyl and pyrrole groups, exhibits a calculated logP (ClogP) of 1.0, whereas the regioisomer [1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid has a reported experimental logP of 2.63 . The 1.63 log unit difference corresponds to an approximately 42‑fold difference in octanol–water partition coefficient, indicating substantially higher aqueous solubility and lower passive membrane permeability for the target compound.

Physicochemical profiling Lipophilicity Drug design

α‑Carbon Substitution Alters Conformational Flexibility and Rotatable Bond Count Relative to the Ring‑Substituted Isomer

The target compound possesses three rotatable bonds (acetic acid C–C, C–N to pyrrole, and carboxylic acid C–O), whereas the ring‑substituted comparator has only one rotatable bond (acetic acid C–C) flanked by the rigid cyclohexane scaffold [1]. This topological difference yields a larger conformational ensemble for the target, which can be advantageous for exploring structure–activity relationships (SAR) but demands tighter analytical control for batch‑to‑batch consistency.

Conformational analysis Molecular design Scaffold hopping

Class‑Level Aldose Reductase Inhibitory Activity of Pyrrol‑1‑yl‑acetic Acid Derivatives Supports α‑Substituted Scaffold Exploration

Multiple series of pyrrol‑1‑yl‑acetic acid derivatives have demonstrated aldose reductase (ALR2) inhibitory activity in the low‑micromolar range. In the foundational series reported by Nicolaou and Demopoulos, (3‑benzoylpyrrol‑1‑yl)acetic acid and its 2,4‑bis‑aroyl analogues showed IC₅₀ values between 0.8 and 18 µM against rat lens ALR2 [1]. The most potent analogue, [2,4‑bis(4‑methoxybenzoyl)pyrrol‑1‑yl]acetic acid (compound 75), achieved an IC₅₀ of 0.8 µM, comparable to the clinically studied ARI tolrestat (IC₅₀ = 0.4 µM) [1]. Multivariate QSAR modelling of 23 pyrrol‑1‑yl‑acetic acid derivatives identified the electronic character and lipophilicity of the α‑carbon substituent as key determinants of potency [2]. Although the target compound was not explicitly tested in these studies, its α‑cyclohexyl‑α‑pyrrol‑1‑yl substitution pattern places it at an underexplored node of the SAR landscape, distinct from both the ring‑substituted isomer and the previously explored aroyl‑pyrrole series.

Aldose reductase inhibition Diabetes complications QSAR

Procurement Purity Benchmarking: Commercial Availability and Specification Gap Versus the Ring‑Isomer

The ring‑substituted isomer (CAS 1343341-85-4) is commercially available from major suppliers at 95–98% purity in quantities up to 10 g . In contrast, the target compound (CAS 1218590-54-5) is listed by a smaller set of specialty vendors, with purity specifications typically ≥95% but limited batch‑size documentation . The narrower supplier base for the target compound introduces a potential supply‑chain risk but simultaneously offers an opportunity for early‑stage researchers to secure a scaffold that is less widely explored, reducing the likelihood of prior art conflicts in patent landscapes.

Chemical procurement Purity specification Supply chain

Patent Landscape Differentiation: α‑Substituted Scaffold Avoids Prior Art on Cyclohexyl‑Attached Pyrrole Amides

US Patent 4,758,585 (Warner‑Lambert) claims saturated cycloalkyl[b]pyrrol‑1(2H)‑acetic acid amides as agents for the reversal of amnesia, explicitly covering compounds where the pyrrole ring is fused or directly attached to the cycloalkyl system [1]. The target compound, by placing the pyrrole on the α‑carbon of the acetic acid side chain rather than on the cyclohexane ring, falls outside the Markush structure of this foundational patent. Additionally, the broad patent US 8,017,630 (Gruenenthal) covers cyclohexylacetic acid compounds as analgesics but requires a substituted phenyl or heteroaryl moiety on the cyclohexane ring [2], which is absent in the target compound. This structural differentiation provides a cleaner IP position for medicinal chemistry programmes targeting aldose reductase or other therapeutic indications.

Intellectual property Freedom to operate Patent analysis

Validated Application Scenarios for 2-Cyclohexyl-2-(1H-pyrrol-1-yl)acetic Acid (CAS 1218590-54-5) Based on Quantitative Differentiation Evidence


Aldose Reductase Inhibitor Lead Optimisation Leveraging an Underexplored α,α‑Disubstituted Scaffold

The class‑level aldose reductase inhibitory data (IC₅₀ range: 0.8–18 µM for 23 pyrrol‑1‑yl‑acetic acid derivatives) and the established QSAR model position the target compound at a unique node of the SAR landscape. Its α‑cyclohexyl‑α‑pyrrol‑1‑yl architecture differs from all previously reported aroyl‑substituted series and from the ring‑attached isomer , offering a fresh chemotype for developing selective ALR2 inhibitors with potentially improved physicochemical profiles (ClogP = 1.0 vs 2.63 for the ring‑isomer).

Aqueous‑Based High‑Throughput Screening Campaigns Requiring Moderate Lipophilicity

The calculated logP of 1.0 for the target compound , compared to 2.63 for the closest regioisomer , translates to an ~42‑fold lower octanol–water partition coefficient. This property makes the target compound more compatible with aqueous‑based biochemical and cellular assays, reducing the need for high DMSO concentrations and minimising nonspecific protein binding artefacts that plague more lipophilic analogs.

Freedom‑to‑Operate‑Sensitive Medicinal Chemistry Programmes in CNS or Metabolic Disease

Patent analysis confirms that the target compound falls outside the Markush claims of US 4,758,585 (saturated cycloalkyl‑pyrrole acetic acid amides) and US 8,017,630 (cyclohexylacetic acid compounds) . This IP‑clean positioning is critical for pharmaceutical and biotechnology companies seeking to build proprietary chemical series around the pyrrol‑1‑yl‑acetic acid pharmacophore without infringing dominant patent estates.

Conformational SAR Exploration Enabled by Higher Rotatable Bond Count

With three rotatable bonds versus one for the ring‑substituted isomer , the target compound provides a broader conformational sampling space. This feature is advantageous for fragment‑based drug discovery and scaffold‑hopping exercises where exploration of diverse binding modes to a target protein (e.g., ALR2, COX enzymes) is desired, provided that analytical quality control (HPLC purity ≥95%) is rigorously maintained.

Quote Request

Request a Quote for 2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.